molecular formula C14H13FN2O B7538629 N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide

Cat. No. B7538629
M. Wt: 244.26 g/mol
InChI Key: AGCVJKSKPZMPKR-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide, also known as FMPCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that is involved in the regulation of glutamate signaling in the brain. By blocking the activation of mGluR5, N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide can modulate the release of neurotransmitters such as dopamine, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a reduction in anxiety and depression-like behaviors. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has also been found to reduce the expression of inflammatory cytokines in the brain, which can have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has several advantages for use in lab experiments. It is highly selective for mGluR5, which allows for precise modulation of glutamate signaling in the brain. It also has a high affinity for the receptor, which allows for lower doses to be used in experiments. However, one limitation of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over longer periods of time.

Future Directions

There are several future directions for the use of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide in scientific research. One potential application is in the study of addiction, as mGluR5 has been implicated in the development of drug addiction. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide could be used to modulate glutamate signaling in the brain and potentially reduce drug-seeking behavior. Another potential direction is in the study of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as mGluR5 has been found to be involved in the progression of these diseases. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide could be used to modulate glutamate signaling and potentially slow the progression of these diseases. Overall, N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has the potential to be a valuable tool for the study of neurological disorders and could lead to the development of new treatments for these conditions.

Synthesis Methods

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with 2-picolylamine. The resulting intermediate is then reacted with methyl iodide to yield N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in many neurological disorders such as anxiety, depression, and addiction. N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide has also been found to have potential applications in the study of Parkinson's disease, as it can modulate the release of dopamine in the brain.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-8-11(15)6-7-12(9)17-14(18)13-5-3-4-10(2)16-13/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCVJKSKPZMPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-6-methylpyridine-2-carboxamide

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